molecular formula C8H15ClN2O B1473213 Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride CAS No. 2098017-79-7

Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride

Cat. No.: B1473213
CAS No.: 2098017-79-7
M. Wt: 190.67 g/mol
InChI Key: WUOGLSIFXKEYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a versatile chemical compound with significant potential in scientific research. Its structural complexity allows for diverse applications, ranging from drug discovery to material synthesis, making it an invaluable asset in advancing knowledge and innovation.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the ring-opening polymerization of azetidines, which can be achieved through both anionic and cationic mechanisms . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride may involve large-scale ring-opening polymerization processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-quality reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties and potential use in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride
  • Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone

Uniqueness

Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride stands out due to its unique combination of the cyclopropyl and methylamino groups attached to the azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopropyl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-9-7-4-10(5-7)8(11)6-2-3-6;/h6-7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOGLSIFXKEYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
Reactant of Route 3
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
Reactant of Route 4
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride
Reactant of Route 6
Reactant of Route 6
Cyclopropyl(3-(methylamino)azetidin-1-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.